molecular formula C7H13B B1337942 3-(Bromomethyl)-1,1-dimethylcyclobutane CAS No. 76207-22-2

3-(Bromomethyl)-1,1-dimethylcyclobutane

Cat. No.: B1337942
CAS No.: 76207-22-2
M. Wt: 177.08 g/mol
InChI Key: LXYGBCXUPQXFKM-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,1-dimethylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1,1-dimethylcyclobutane typically involves the bromination of 1,1-dimethylcyclobutane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1,1-dimethylcyclobutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form alcohols or carboxylic acids, and reduced to form alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Substituted cyclobutanes with functional groups like hydroxyl, cyano, or amino groups.

    Elimination: Alkenes such as 1,1-dimethylcyclobutene.

    Oxidation: Alcohols or carboxylic acids.

    Reduction: Alkanes like 1,1-dimethylcyclobutane.

Scientific Research Applications

3-(Bromomethyl)-1,1-dimethylcyclobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1,1-dimethylcyclobutane involves its reactivity towards nucleophiles and bases. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1,1-dimethylcyclobutane: Similar structure but with a chlorine atom instead of bromine.

    3-(Iodomethyl)-1,1-dimethylcyclobutane: Similar structure but with an iodine atom instead of bromine.

    1,1-Dimethylcyclobutane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

Uniqueness

3-(Bromomethyl)-1,1-dimethylcyclobutane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. The bromine atom’s size and electronegativity make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(bromomethyl)-1,1-dimethylcyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-7(2)3-6(4-7)5-8/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYGBCXUPQXFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505895
Record name 3-(Bromomethyl)-1,1-dimethylcyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76207-22-2
Record name 3-(Bromomethyl)-1,1-dimethylcyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)-1,1-dimethylcyclobutane
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